molecular formula C18H32N2O13 B15287776 O-[2-(Acetylamino)-2-deoxy-3-O-beta-D-galactopyranosyl-beta-D-galactopyranosyl]-L-threonine

O-[2-(Acetylamino)-2-deoxy-3-O-beta-D-galactopyranosyl-beta-D-galactopyranosyl]-L-threonine

Cat. No.: B15287776
M. Wt: 484.5 g/mol
InChI Key: VWNOCGQJSBAAFO-KPCFJFNASA-N
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Description

O-[2-(Acetylamino)-2-deoxy-3-O-beta-D-galactopyranosyl-beta-D-galactopyranosyl]-L-threonine is a complex carbohydrate derivative This compound is characterized by the presence of acetylamino and deoxy groups attached to a galactopyranosyl structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of O-[2-(Acetylamino)-2-deoxy-3-O-beta-D-galactopyranosyl-beta-D-galactopyranosyl]-L-threonine typically involves multiple steps. One common method includes the use of acetic anhydride in the presence of a suitable catalyst to introduce the acetylamino group. The reaction is carried out under controlled temperature and pH conditions to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized to maximize yield and purity while minimizing the use of hazardous reagents. Techniques such as chromatography and crystallization are employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

O-[2-(Acetylamino)-2-deoxy-3-O-beta-D-galactopyranosyl-beta-D-galactopyranosyl]-L-threonine undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in an alcoholic medium.

    Substitution: Halogens in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.

Scientific Research Applications

Chemistry

In chemistry, O-[2-(Acetylamino)-2-deoxy-3-O-beta-D-galactopyranosyl-beta-D-galactopyranosyl]-L-threonine is used as a building block for the synthesis of more complex molecules. It is also studied for its reactivity and potential as a catalyst in various reactions .

Biology

In biology, this compound is studied for its role in cellular processes. It is often used in research related to glycoproteins and glycolipids, which are essential components of cell membranes .

Medicine

In medicine, this compound is investigated for its potential therapeutic applications. It may be used in the development of drugs targeting specific cellular pathways .

Industry

In industry, this compound is used in the production of various biochemical products. It is also employed in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of O-[2-(Acetylamino)-2-deoxy-3-O-beta-D-galactopyranosyl-beta-D-galactopyranosyl]-L-threonine involves its interaction with specific molecular targets. These targets include enzymes and receptors involved in cellular processes. The compound may modulate the activity of these targets, leading to changes in cellular function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

O-[2-(Acetylamino)-2-deoxy-3-O-beta-D-galactopyranosyl-beta-D-galactopyranosyl]-L-threonine is unique due to its specific structure and functional groups. This uniqueness allows it to interact with specific molecular targets and exhibit distinct biological activities.

Properties

Molecular Formula

C18H32N2O13

Molecular Weight

484.5 g/mol

IUPAC Name

(2S,3R)-3-[(2R,3R,4R,5R,6R)-3-acetamido-5-hydroxy-6-(hydroxymethyl)-4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2-aminobutanoic acid

InChI

InChI=1S/C18H32N2O13/c1-5(9(19)16(28)29)30-17-10(20-6(2)23)15(12(25)8(4-22)31-17)33-18-14(27)13(26)11(24)7(3-21)32-18/h5,7-15,17-18,21-22,24-27H,3-4,19H2,1-2H3,(H,20,23)(H,28,29)/t5-,7-,8-,9+,10-,11+,12+,13+,14-,15-,17-,18+/m1/s1

InChI Key

VWNOCGQJSBAAFO-KPCFJFNASA-N

Isomeric SMILES

C[C@H]([C@@H](C(=O)O)N)O[C@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)O)NC(=O)C

Canonical SMILES

CC(C(C(=O)O)N)OC1C(C(C(C(O1)CO)O)OC2C(C(C(C(O2)CO)O)O)O)NC(=O)C

Origin of Product

United States

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